molecular formula C4H3Br2N3O B12980972 3,5-Dibromo-1H-pyrazole-4-carboxamide

3,5-Dibromo-1H-pyrazole-4-carboxamide

Cat. No.: B12980972
M. Wt: 268.89 g/mol
InChI Key: NFBHMFAUHJMNRT-UHFFFAOYSA-N
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Description

3,5-Dibromo-1H-pyrazole-4-carboxamide is a heterocyclic compound that contains a pyrazole ring substituted with bromine atoms at the 3 and 5 positions and a carboxamide group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-1H-pyrazole-4-carboxamide typically involves the bromination of pyrazole derivatives followed by the introduction of the carboxamide group. One common method involves the reaction of 3,5-dibromo-1H-pyrazole with an appropriate amide source under suitable conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions followed by purification steps to isolate the compound. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of 3,5-Dibromo-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cellular processes, thereby exerting its antifungal or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,5-Dibromo-1H-pyrazole-4-carboxamide include other pyrazole derivatives with different substituents, such as:

Uniqueness

The uniqueness of this compound lies in its specific bromine substitutions, which confer distinct chemical and biological properties. These properties make it a valuable compound for various applications, particularly in medicinal chemistry and materials science .

Properties

Molecular Formula

C4H3Br2N3O

Molecular Weight

268.89 g/mol

IUPAC Name

3,5-dibromo-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C4H3Br2N3O/c5-2-1(4(7)10)3(6)9-8-2/h(H2,7,10)(H,8,9)

InChI Key

NFBHMFAUHJMNRT-UHFFFAOYSA-N

Canonical SMILES

C1(=C(NN=C1Br)Br)C(=O)N

Origin of Product

United States

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